5,5'-[(E)-Diazenediyl]di(oxan-2-one)
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Overview
Description
5,5’-[(E)-Diazenediyl]di(oxan-2-one) is an organic compound with the molecular formula C10H14N2O4 It is a diazene derivative, characterized by the presence of two oxan-2-one (lactone) rings connected by an E-configuration diazenediyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[(E)-Diazenediyl]di(oxan-2-one) typically involves the reaction of oxan-2-one derivatives with diazene precursors under controlled conditions. One common method is the reaction of oxan-2-one with hydrazine derivatives, which leads to the formation of the diazene linkage. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 5,5’-[(E)-Diazenediyl]di(oxan-2-one) may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,5’-[(E)-Diazenediyl]di(oxan-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the diazene linkage, leading to the formation of hydrazine derivatives.
Substitution: The lactone rings can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives and other reduced products.
Substitution: Formation of substituted lactone derivatives with various functional groups.
Scientific Research Applications
5,5’-[(E)-Diazenediyl]di(oxan-2-one) has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals, coatings, and advanced materials.
Mechanism of Action
The mechanism of action of 5,5’-[(E)-Diazenediyl]di(oxan-2-one) involves its interaction with molecular targets such as enzymes and receptors. The diazene linkage can undergo redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. The lactone rings may also participate in binding interactions with proteins and other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
δ-Valerolactone: A lactone used as a chemical intermediate in the production of polyesters.
γ-Valerolactone: Another lactone with similar applications in the chemical industry.
Uniqueness
5,5’-[(E)-Diazenediyl]di(oxan-2-one) is unique due to its diazene linkage, which imparts distinct chemical reactivity and potential biological activity. Unlike simple lactones, this compound can participate in redox reactions and form reactive intermediates, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
92135-15-4 |
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Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
5-[(6-oxooxan-3-yl)diazenyl]oxan-2-one |
InChI |
InChI=1S/C10H14N2O4/c13-9-3-1-7(5-15-9)11-12-8-2-4-10(14)16-6-8/h7-8H,1-6H2 |
InChI Key |
BPNQKHSRHAGKGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OCC1N=NC2CCC(=O)OC2 |
Origin of Product |
United States |
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